Cas no 115900-75-9 (1,2-diethyl-3-hydroxy-1,4-dihydropyridin-4-one)
1,2-diethyl-3-hydroxy-1,4-dihydropyridin-4-one Chemical and Physical Properties
Names and Identifiers
-
- 4(1H)-Pyridinone,1,2-diethyl-3-hydroxy-
- 1,2-diethyl-3-hydroxy-4(1H)-Pyridinone
- 1,2-diethyl-3-hydroxypyridin-4-one
- [14C]-1,2-diethyl-3-hydroxypyridin-4-one
- 1,2-diethyl-3-hydroxy-4-pyridinone
- 1,2-diethyl-3-hydroxypyrid-4-one
- 3-hydroxy-1,2-diethyl-4-pyridinone
- ACMC-20dsdh
- CGP 46700
- CP94
- Diethyl hydroxypyridinone
- SureCN868431
- CP-94
- 1,2-Diethyl-3-hydroxypyridine-4-one
- 1,2-Diethyl-3-hydroxypyridin-4(1H)-one
- 3-Hydroxy-1,2-diethylpyridine-4(1H)-one
- 1,2-diethyl-3-hydroxy-1,4-dihydropyridin-4-one
- G3PX21X7IU
- SCHEMBL868431
- A903607
- CP094
- DTXSID00151223
- 1,2-diethyl-3-hydroxy-pyridin-4-one
- 1,2-Diethyl-3-hydroxypyridin-4-one; CGP 46700
- 1,2-Diethyl-3-hydroxyhydropyridin-4-one
- CCRIS 9395
- CP 94
- EN300-1720867
- 115900-75-9
- AKOS006272880
- 4(1H)-Pyridinone, 1,2-diethyl-3-hydroxy-
- Z1198155563
- HK-2
- CHEMBL72457
- UNII-G3PX21X7IU
- CGP-46700
-
- Inchi: 1S/C9H13NO2/c1-3-7-9(12)8(11)5-6-10(7)4-2/h5-6,12H,3-4H2,1-2H3
- InChI Key: XIYFEESCIBNMIC-UHFFFAOYSA-N
- SMILES: OC1C(C=CN(CC)C=1CC)=O
Computed Properties
- Exact Mass: 167.09469
- Monoisotopic Mass: 167.094629
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5
- XLogP3: 1.3
Experimental Properties
- Density: 1.124
- Boiling Point: 266.3°Cat760mmHg
- Flash Point: 114.9°C
- Refractive Index: 1.533
- PSA: 40.54
- LogP: 1.13620
1,2-diethyl-3-hydroxy-1,4-dihydropyridin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM412221-250mg |
4(1H)-Pyridinone, 1,2-diethyl-3-hydroxy- |
115900-75-9 | 95%+ | 250mg |
$535 | 2022-06-14 | |
| Chemenu | CM412221-500mg |
4(1H)-Pyridinone, 1,2-diethyl-3-hydroxy- |
115900-75-9 | 95%+ | 500mg |
$826 | 2022-06-14 | |
| Chemenu | CM412221-1g |
4(1H)-Pyridinone, 1,2-diethyl-3-hydroxy- |
115900-75-9 | 95%+ | 1g |
$1052 | 2022-06-14 | |
| Enamine | EN300-1720867-0.05g |
1,2-diethyl-3-hydroxy-1,4-dihydropyridin-4-one |
115900-75-9 | 95% | 0.05g |
$204.0 | 2023-09-20 | |
| Enamine | EN300-1720867-0.1g |
1,2-diethyl-3-hydroxy-1,4-dihydropyridin-4-one |
115900-75-9 | 95% | 0.1g |
$303.0 | 2023-09-20 | |
| Enamine | EN300-1720867-0.25g |
1,2-diethyl-3-hydroxy-1,4-dihydropyridin-4-one |
115900-75-9 | 95% | 0.25g |
$434.0 | 2023-09-20 | |
| Enamine | EN300-1720867-0.5g |
1,2-diethyl-3-hydroxy-1,4-dihydropyridin-4-one |
115900-75-9 | 95% | 0.5g |
$684.0 | 2023-09-20 | |
| Enamine | EN300-1720867-1.0g |
1,2-diethyl-3-hydroxy-1,4-dihydropyridin-4-one |
115900-75-9 | 95% | 1.0g |
$876.0 | 2023-07-06 | |
| Enamine | EN300-1720867-2.5g |
1,2-diethyl-3-hydroxy-1,4-dihydropyridin-4-one |
115900-75-9 | 95% | 2.5g |
$1716.0 | 2023-09-20 | |
| Enamine | EN300-1720867-5.0g |
1,2-diethyl-3-hydroxy-1,4-dihydropyridin-4-one |
115900-75-9 | 95% | 5.0g |
$2540.0 | 2023-07-06 |
1,2-diethyl-3-hydroxy-1,4-dihydropyridin-4-one Suppliers
1,2-diethyl-3-hydroxy-1,4-dihydropyridin-4-one Related Literature
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Lingaswamy Kadari,William Erb,Thierry Roisnel,Palakodety Radha Krishna,Florence Mongin New J. Chem. 2020 44 15928
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Georg Bender,Gerald Kehr,Roland Fr?hlich,Jeffrey L. Petersen,Gerhard Erker Chem. Sci. 2012 3 3534
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Georg Bender,Gerald Kehr,Roland Fr?hlich,Jeffrey L. Petersen,Gerhard Erker Chem. Sci. 2012 3 3534
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Wei Zhong,Qibai Jiang,Qian Zhang,Yi Shang,Hong Yan,Vladimir Bregadze Dalton Trans. 2014 43 4962
-
Preshendren Govender,Tina Riedel,Paul J. Dyson,Gregory S. Smith Dalton Trans. 2016 45 9529
Additional information on 1,2-diethyl-3-hydroxy-1,4-dihydropyridin-4-one
Chemical Compound CAS No. 115900-75-9: 1,2-Diethyl-3-Hydroxy-1,4-Dihydropyridin-4-One
The chemical compound with CAS No. 115900-75-9, commonly referred to as 1,2-diethyl-3-hydroxy-1,4-dihydropyridin-4-one, is a fascinating molecule with significant potential in various fields of research and application. This compound belongs to the class of dihydropyridines, which are well-known for their versatility and biological activity. The structure of 1,2-diethyl-3-hydroxy-1,4-dihydropyridin-4-one consists of a dihydropyridine ring system with substituents at positions 1 and 2 (ethyl groups) and a hydroxyl group at position 3. The presence of these functional groups contributes to its unique chemical properties and reactivity.
Recent studies have highlighted the importance of dihydropyridine derivatives in drug discovery and development. The diethyl substitution at positions 1 and 2 enhances the lipophilicity of the molecule, which is crucial for its ability to cross biological membranes and interact with target proteins. Additionally, the hydroxyl group at position 3 introduces hydrophilic characteristics, balancing the molecule's overall polarity and solubility. This combination of lipophilic and hydrophilic properties makes 1,2-diethyl-3-hydroxy-1,4-dihydropyridin-4-one an attractive candidate for various pharmacological applications.
One of the most promising areas of research involving this compound is its potential as a neuroprotective agent. Experimental studies have demonstrated that dihydropyridine derivatives can modulate calcium ion channels, which play a critical role in neuronal function and survival. By targeting these channels, 1,2-diethyl-3-hydroxy-1,4-dihydropyridin-4-one may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, its ability to scavenge free radicals suggests potential antioxidant properties, which could be beneficial in combating oxidative stress-associated disorders.
The synthesis of 1,2-diethyl-3-hydroxy-1,4-dihydropyridin-4-one involves a series of well-established organic reactions. Typically, the dihydropyridine ring is formed through a condensation reaction between an aldehyde and an amine derivative. Subsequent alkylation steps introduce the ethyl groups at positions 1 and 2. The hydroxyl group at position 3 is introduced via hydrolysis or oxidation reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yield.
In terms of physical properties, dihydropyridine derivatives like this compound exhibit varying degrees of stability depending on their substituents. The presence of electron-donating groups such as ethyl chains can stabilize the molecule by delocalizing electron density through resonance effects. However, the hydroxyl group may render the molecule more susceptible to oxidation under certain conditions. Therefore, proper storage conditions are essential to maintain the integrity of CAS No. 115900-75-9.
From a pharmacokinetic perspective, dihydropyridine derivatives generally exhibit moderate absorption rates when administered orally due to their lipophilic nature. However, first-pass metabolism can significantly affect bioavailability. Preclinical studies on CAS No. 115900-75-9 have shown that it demonstrates acceptable bioavailability in animal models when formulated appropriately. This makes it a viable candidate for further preclinical testing in disease models.
Another intriguing aspect of this compound is its potential as a bioisostere in medicinal chemistry. By replacing certain functional groups with bioisosteric equivalents while maintaining structural similarity to known bioactive molecules, researchers can explore novel therapeutic avenues while minimizing potential toxicity risks.
In conclusion, CAS No. 115900-75
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